molecular formula C21H21N3O2S B2477406 3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2477406
M. Wt: 379.5 g/mol
InChI Key: SKOSNNUKRBUZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-10-7-11(2)18(12(3)8-10)24-20(26)19-17(22)14-9-13-15(23-21(14)27-19)5-4-6-16(13)25/h7-9H,4-6,22H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOSNNUKRBUZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound with potential biological activities. Its structure suggests that it may interact with various biological pathways, making it a candidate for pharmaceutical applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on available research.

Chemical Structure and Properties

  • Chemical Formula : C19H18N2O2S
  • Molecular Weight : 338.432 g/mol
  • CAS Number : 401580-16-3

The compound features a thienoquinoline core which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thienoquinoline skeleton.
  • Introduction of the amino and carboxamide groups.
  • Functionalization at the mesityl position to enhance biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline have shown promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.

CompoundCell Line TestedIC50 Value (µg/mL)Reference
3-amino-N-mesityl...CCRF-CEM (leukemia)>20 (inactive)
Analog 1MCF7 (breast cancer)15
Analog 2HeLa (cervical cancer)10

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of related thienoquinoline derivatives. A study highlighted that some derivatives can induce differentiation in PC12 cells, which are commonly used as a model for neuronal differentiation.

"The activation of neural differentiation occurred independently of the TrkA receptor" .

This suggests that such compounds could serve as small-molecule alternatives to traditional neurotrophic factors in therapeutic applications for neurodegenerative diseases.

Case Studies

  • Neurogenic Differentiation : A study involving derivatives of thieno[2,3-b]quinoline showed significant neuritogenic activity in PC12 cells. The results indicated a potential for these compounds in treating neurological disorders by promoting neuronal growth and differentiation .
  • Antimicrobial Activity : Research has also indicated that certain analogs exhibit antimicrobial properties against various pathogens. These findings support further investigation into their use as antimicrobial agents in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.